Delafloxacin-d5: A Technical Guide for Researchers
Delafloxacin-d5: A Technical Guide for Researchers
An In-depth Examination of the Deuterated Analog of a Novel Fluoroquinolone
Delafloxacin-d5 is the deuterium-labeled analog of Delafloxacin, a modern anionic fluoroquinolone antibiotic. This stable isotope-labeled compound serves as a critical internal standard for the accurate quantification of Delafloxacin in biological matrices during analytical and pharmacokinetic studies. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays significantly enhances the precision and reliability of bioanalytical methods.
Chemical Structure and Properties
Delafloxacin-d5 shares the same core chemical structure as Delafloxacin, with the key difference being the substitution of five hydrogen atoms with deuterium atoms. This isotopic labeling minimally alters the physicochemical properties of the molecule while providing a distinct mass difference, which is essential for its use as an internal standard in mass spectrometry.
IUPAC Name: 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl-2,2,3,4,4-d5)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[1]
Table 1: Chemical and Physical Properties of Delafloxacin-d5
| Property | Value |
| Molecular Formula | C₁₈H₇D₅ClF₃N₄O₄ |
| Molecular Weight | 445.82 g/mol |
| Parent Drug | Delafloxacin |
| Primary Use | Internal standard in analytical and pharmacokinetic research |
Mechanism of Action of the Parent Compound: Delafloxacin
Delafloxacin, the parent compound of Delafloxacin-d5, is a bactericidal antibiotic that functions by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By targeting both enzymes, Delafloxacin effectively disrupts these vital cellular processes, leading to bacterial cell death.
Caption: Mechanism of action of Delafloxacin.
Experimental Protocols: Quantification of Delafloxacin using Delafloxacin-d5
Delafloxacin-d5 is the preferred internal standard for the quantification of Delafloxacin in biological samples via LC-MS/MS. Below is a representative experimental protocol based on published methodologies.
1. Sample Preparation (Human Plasma)
A supported liquid-phase extraction (SLE) method is commonly employed for plasma sample preparation[1]:
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A 100 µL aliquot of the plasma sample is fortified with a working solution of Delafloxacin-d5.
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The sample is then loaded onto a 96-well SLE+ plate.
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The analyte and internal standard are eluted with a solvent mixture of 30:70 ethyl acetate/hexane (v/v).
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The eluate is evaporated to dryness under a stream of nitrogen at approximately 40°C.
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The residue is reconstituted in a solution of 30:70 acetonitrile/50 mM glycine buffer (pH 9.0) (v/v) for LC-MS/MS analysis.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following is a typical set of parameters for the LC-MS/MS analysis:
Table 2: LC-MS/MS Method Parameters for Delafloxacin Quantification
| Parameter | Condition |
| Liquid Chromatography | |
| Column | Waters Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase A | 10 mM ammonium acetate and 0.2% formic acid in water |
| Mobile Phase B | 0.2% formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 35°C |
| Autosampler Temperature | 12°C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.6 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Lower Limit of Quantification (LLOQ) | 0.04 µg/mL |
Table 3: MRM Transitions for Delafloxacin and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Delafloxacin | 441.1 | 379.1 (quantifier), 423.1 (qualifier) |
| Delafloxacin-d5 | Not explicitly stated in the provided search results | Not explicitly stated in the provided search results |
Note: While the use of Delafloxacin-d5 as an internal standard is confirmed, the specific MRM transitions for the deuterated compound were not available in the provided search results. These would be determined during method development.
3. Method Validation
The bioanalytical method should be validated according to regulatory guidelines. Key validation parameters include:
Table 4: Bioanalytical Method Validation Parameters
| Parameter | Description |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. |
| Accuracy | The closeness of the determined value to the nominal or known true value. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the quantification of Delafloxacin in plasma samples using Delafloxacin-d5 as an internal standard.
Caption: Workflow for Delafloxacin quantification.
Synthesis of Delafloxacin-d5
While detailed protocols for the synthesis of Delafloxacin are available, specific methods for the introduction of the five deuterium atoms to create Delafloxacin-d5 are proprietary and not extensively published in the public domain. The synthesis would likely involve using a deuterated precursor of the 3-hydroxyazetidine moiety, which is then incorporated into the quinolone core structure through established synthetic routes for fluoroquinolones.
Conclusion
Delafloxacin-d5 is an indispensable tool for researchers and drug development professionals working with Delafloxacin. Its use as an internal standard in LC-MS/MS-based bioanalytical methods ensures the high level of accuracy and precision required for pharmacokinetic studies and therapeutic drug monitoring. The methodologies outlined in this guide provide a framework for the reliable quantification of Delafloxacin in various biological matrices, supporting further research and clinical application of this important antibiotic.
